(1R)-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride
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Overview
Description
(1R)-1-Methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride: is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride typically involves the following steps:
Formation of Tetrahydroisoquinoline: The starting material, tetrahydroisoquinoline, can be synthesized through the Biltz synthesis, which involves the reaction of benzylamine with glyoxal and formaldehyde under acidic conditions.
Methylation: The tetrahydroisoquinoline undergoes methylation to introduce the methyl group at the 1-position, resulting in 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Formation of the Imino Group: The iminium ion is formed by treating the 1-methyl-1,2,3,4-tetrahydroisoquinoline with a suitable reagent, such as an acid chloride or an aldehyde, under controlled conditions.
Chloride Formation: The final step involves the addition of a chloride ion to form the chloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(1R)-1-Methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinoline derivatives.
Reduction Products: Reduced isoquinoline derivatives.
Substitution Products: Various substituted isoquinolines.
Scientific Research Applications
(1R)-1-Methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective properties and its ability to antagonize neurotoxic effects.
Biology: Research explores its role in modulating neurotransmitter systems and its impact on brain function.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (1R)-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may modulate signaling pathways related to neuroprotection and neurotransmission.
Comparison with Similar Compounds
(1R)-1-Methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride: is compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl group at the 1-position.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol: Contains additional hydroxyl groups.
Properties
IUPAC Name |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEGVJOLMOPMHU-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CC[NH2+]1.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2CC[NH2+]1.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84010-67-3 |
Source
|
Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1), (1R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84010-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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